1-BROMOOCTADECANE-D37
Overview
Description
1-Bromooctadecane-D37, also known as octadecyl bromide-D37, is a deuterium-labeled compound with the molecular formula CD3(CD2)16CD2Br. It is a stable isotope-labeled analog of 1-bromooctadecane, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as an internal standard and in various analytical applications .
Mechanism of Action
Target of Action
1-Bromooctadecane-d37 is a deuterium-labeled compound Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
Deuterium-labeled compounds are known to interact with their targets in a similar manner to their non-deuterated counterparts . The presence of deuterium can affect the metabolic and pharmacokinetic profiles of the drug .
Biochemical Pathways
It’s worth noting that deuterium-labeled compounds are often used in the study of metabolic pathways .
Pharmacokinetics
The substitution of hydrogen atoms with deuterium in a molecule can potentially affect its pharmacokinetic properties . This can include changes in absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of the parent compound .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of deuterium-labeled compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromooctadecane-D37 can be synthesized through the bromination of octadecane-D37. The reaction typically involves the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated octadecane and brominating agents under optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromooctadecane-D37 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The compound can be reduced to octadecane-D37 using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Elimination: Conducted in the presence of strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products such as alcohols, nitriles, or amines.
Elimination: Formation of octadecene-D37.
Reduction: Formation of octadecane-D37.
Scientific Research Applications
1-Bromooctadecane-D37 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantification and structural elucidation.
Biological Studies: Employed in the study of lipid metabolism and membrane dynamics due to its structural similarity to natural fatty acids.
Pharmaceutical Research: Utilized in the development of deuterated drugs to study pharmacokinetics and metabolic stability.
Industrial Applications: Used in the synthesis of deuterated surfactants and lubricants for specialized applications.
Comparison with Similar Compounds
1-Bromooctadecane-D37 can be compared with other similar compounds such as:
1-Bromooctadecane: The non-deuterated analog, which is less stable and more prone to metabolic degradation.
1-Bromohexadecane-D33: A shorter-chain analog with similar applications but different physical properties.
1-Bromobutane-D9: A much shorter-chain analog used in different analytical applications.
The uniqueness of this compound lies in its long carbon chain and deuterium labeling, which provide specific advantages in stability and analytical precision .
Properties
CAS No. |
187826-28-4 |
---|---|
Molecular Formula |
C18H37Br |
Molecular Weight |
370.624 |
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI Key |
WSULSMOGMLRGKU-UQCHHHBTSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.